molecular formula C14H10ClIN2O B5505657 N'-(4-chlorobenzylidene)-2-iodobenzohydrazide CAS No. 303088-34-8

N'-(4-chlorobenzylidene)-2-iodobenzohydrazide

Cat. No. B5505657
CAS RN: 303088-34-8
M. Wt: 384.60 g/mol
InChI Key: LWFXEJCCVUNBAJ-RQZCQDPDSA-N
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Description

N'-(4-chlorobenzylidene)-2-iodobenzohydrazide, also known as Iodo-4-chlorobenzylidene-2-hydrazinyl benzoate (ICHB), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

ICHB is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Specifically, ICHB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, ICHB can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ICHB has been shown to have a number of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. In addition, ICHB has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of ICHB is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. In addition, ICHB is relatively easy to synthesize and purify, making it a convenient tool for studying the mechanism of action of various enzymes and proteins. However, one of the limitations of ICHB is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on ICHB, including the development of new anti-cancer drugs based on its structure, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields such as materials science and neurodegenerative disease research. In addition, further research is needed to optimize the synthesis and purification methods for ICHB, and to overcome its limitations in terms of solubility and stability.

Synthesis Methods

ICHB can be synthesized using a simple and efficient method that involves the reaction between 4-chlorobenzaldehyde and 2-iodobenzohydrazide in the presence of acetic acid and ethanol. The resulting product is ICHB, which can be purified using column chromatography.

Scientific Research Applications

ICHB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ICHB has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. In biochemistry, ICHB has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, ICHB has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O/c15-11-7-5-10(6-8-11)9-17-18-14(19)12-3-1-2-4-13(12)16/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFXEJCCVUNBAJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303088-34-8
Record name N'-(4-CHLOROBENZYLIDENE)-2-IODOBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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